molecular formula C6H12N2O B074362 1-Methylpiperidin-4-one oxime CAS No. 1515-27-1

1-Methylpiperidin-4-one oxime

Cat. No. B074362
CAS RN: 1515-27-1
M. Wt: 128.17 g/mol
InChI Key: PMWKIHOURGCZOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylpiperidin-4-one oxime and its derivatives often involves a multistep reaction process. A common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate to afford piperidin-4-one, followed by methylation and subsequent oximation with hydroxylamine hydrochloride. This process yields the key scaffold of 1-Methylpiperidin-4-one oxime, which can then be further modified to produce various esters with enhanced biological properties (Harini et al., 2014). Another approach involves the synthesis of piperidin-4-one oxime carbonates from 1-methyl-3alkyl-2,6-diphenylpiperidin-4-one oximes using substituted chloroformates, with potassium carbonate as base and tetrabutylammonium bromide as a catalyst (Sivakumar et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-Methylpiperidin-4-one oxime derivatives has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectroscopy. These analyses confirm the formation of the oxime function and provide insights into the conformation and electronic structure of the molecule. For example, the NMR spectral analysis of variously substituted N-methylpiperidin-4-one-O-benzyloximes has been used to discuss the conformational preferences of the synthesized oxime ethers, suggesting that they adopt chair conformation with equatorial orientation of substituents (Parthiban et al., 2009).

Chemical Reactions and Properties

1-Methylpiperidin-4-one oxime and its derivatives participate in various chemical reactions, including condensation, oximation, and nucleophilic addition, due to the presence of reactive functional groups. These compounds have shown to undergo pseudo four-component reactions, leading to the formation of novel heterocycles fused to the piperidin-4-one core (Mojtahedi et al., 2016).

Physical Properties Analysis

The physical properties of 1-Methylpiperidin-4-one oxime derivatives, such as melting points, solubility, and crystal structure, have been studied to understand their behavior in different environments. X-ray crystallography has provided detailed insights into the solid-state structure of these compounds, revealing their conformation and the types of non-covalent interactions that stabilize the crystal lattice (Pillai et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-Methylpiperidin-4-one oxime derivatives, including reactivity, stability, and interaction with biological targets, have been extensively investigated. These studies often involve evaluating the compounds' antioxidant, antimicrobial, and cytotoxic activities, providing insights into their potential applications in medicinal chemistry and biology (Harini et al., 2014).

Scientific Research Applications

  • Antioxidant and Antimicrobial Potential :

    • Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and showed promising antioxidant and antimicrobial activities. Compounds exhibited significant efficacy towards biological assays, particularly in antioxidant and antibacterial activities against specific strains (Harini et al., 2014).
  • Cytotoxicity against Cancer Cells :

    • A series of N-benzylpiperidin-4-one oximes were synthesized and tested for in vitro cytotoxicity against human cervical carcinoma cells. Several compounds showed potent cytotoxicity with promising potential as anticancer agents (Dindulkar et al., 2014).
  • Countermeasure against Chemical Warfare Agents :

    • A physiologically based pharmacokinetic model was developed for a structurally related oxime, 1,1’-trimethylenebis{4-hydroximinomethyl}pyridinium dibromide, as a potential replacement for current oxime countermeasures against nerve agents. This research is crucial in understanding the pharmacokinetics and optimizing dosing regimens for therapeutic efficacy in humans (Sterner et al., 2013).
  • NMR Spectral Studies and Synthesis Methods :

    • Variously substituted N-methylpiperidin-4-one-O-benzyloximes were synthesized and characterized using NMR spectral studies. This research contributes to understanding the conformational preferences and effects of oximination on ring carbons (Parthiban et al., 2009).
  • Antibacterial Evaluation :

    • Synthesis and spectral analysis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showed valuable antibacterial results. This research is significant in developing new antibacterial agents with potentially better efficacy and lower resistance (Aziz‐ur‐Rehman et al., 2017).
  • Synthesis of Novel Compounds :

    • Research focused on the facile one-pot synthesis of novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles, involving 1-Methylpiperidin-4-one. Such synthetic methodologies contribute to the development of novel compounds with potential biological activities (Mojtahedi et al., 2016).

Future Directions

The future directions in the treatment of organophosphorus poisoning involve transitioning from oxime to potential therapies using enzymes . Oximes have limitations and challenges, and new strategies are being developed to overcome these problems .

properties

IUPAC Name

N-(1-methylpiperidin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWKIHOURGCZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320752
Record name 1-methylpiperidin-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidin-4-one oxime

CAS RN

1515-27-1
Record name 1515-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methylpiperidin-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-piperidin-4-one oxime was prepared from 1-methyl-piperidin-4-one and hydroxylamine hydrochloride using conditions of General Method 1. 1H NMR (400 MHz, DMSO-d6) δ 10.31 (1H, s), 2.45 (2H, t, 6.1 Hz), 2.38 (2H, t, 5.9 Hz), 2.31 (2H, t, J=6.0 Hz), 2.20 (2H, t, 6.4 Hz), 2.18 (3H, s).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
ST Harini, HV Kumar, SK Peethambar… - Medicinal Chemistry …, 2014 - Springer
A simple and efficient protocol for the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters 4(a–q) is described. Initially, p-anisaldehyde 1 was condensed (…
Number of citations: 11 link.springer.com
G Thirunarayanan, K Lakshmanan - World Scientific News, 2019 - bibliotekanauki.pl
… -4-one oxime esters, bicyclic oxime ethers, r-2, c-6-Bis(2-chlorophenyl)-t-3,t-5-dimethyl-1-nitrosopiperidin4-one oxime, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters […
Number of citations: 2 bibliotekanauki.pl
ST Harini, HV Kumar, J Rangaswamy, N Naik - Bioorganic & medicinal …, 2012 - Elsevier
… Further, compound 3 was converted to corresponding oxime that is, 2,6-bis(4-hydroxy-3-methoxyphenyl)-1-methylpiperidin-4-one oxime 4 by treating with hydroxylamine hydrochloride (…
Number of citations: 110 www.sciencedirect.com
ST Harini, HV Kumar, J Rangaswamy… - Russian Journal of …, 2017 - Springer
The synthesis of novel thiazole-based piperidinone oximes and screening of their antioxidant and antimicrobial activity are described. The obtained results revealed that the electronic …
Number of citations: 7 link.springer.com
P Kumari, KB Patel, AB Patel - ADVANCES IN CHEMISTRY RESEARCH - researchgate.net
… HCl in the presence of sodium acetate trihydrate in absolute alcohol gave 2, 6-bis (4-methoxyphenyl)-1-methylpiperidin-4-one oxime. In the last step reaction of oxime with substituted …
Number of citations: 0 www.researchgate.net
E Vessally, H Saeidian, A Hosseinian… - Current Organic …, 2017 - ingentaconnect.com
The oxime ester moiety exists in a large number of bioactive compounds by a wide range of activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, anti-diabetes and …
Number of citations: 57 www.ingentaconnect.com
S Sarı, N Kılıç, M Yılmaz - Structural Chemistry, 2023 - Springer
New N-substituted oxime derivatives (5b, 5d-g, 5i-k, and 5m) and known compounds (5a, 5c, 5h, 5g, 5l, and 5n-q) were obtained by reacting phenyl and butyl oxime chloride analogs …
Number of citations: 2 link.springer.com
SK Raju, N Sundhararajan, P Sekar… - Journal of Drug …, 2023 - researchgate.net
… )-1-methylpiperidin-4-one o-(3,4,5-trihydroxybenzoyl) oxime (47) were synthesized by reacting a vanillin derivative, 2,6-bis(4-hydroxy-3-methoxyphenyl)-1-methylpiperidin-4one oxime …
Number of citations: 2 www.researchgate.net
RS Kumar, S Naveena, S Praveen… - Journal of Drug …, 2023 - jddtonline.info
… )-1-methylpiperidin-4-one o-(3,4,5-trihydroxybenzoyl) oxime (47) were synthesized by reacting a vanillin derivative, 2,6-bis(4-hydroxy-3-methoxyphenyl)-1-methylpiperidin-4one oxime …
Number of citations: 2 jddtonline.info
E Balachandravinayagam… - International Journal …, 2014 - search.ebscohost.com
… Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4one oxime esters: synthesis and a new insight into their antioxidant and antimicrobial potential. Med Chem Res. 2013;23:1887–…
Number of citations: 5 search.ebscohost.com

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